molecular formula C10H11NO3 B1392725 Ethyl 5-acetyl-2-pyridinecarboxylate CAS No. 99060-45-4

Ethyl 5-acetyl-2-pyridinecarboxylate

Cat. No. B1392725
CAS RN: 99060-45-4
M. Wt: 193.2 g/mol
InChI Key: RFDWKERHLALZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-acetyl-2-pyridinecarboxylate is a chemical compound with the molecular formula C₁₀H₁₁NO₃ . It has a molecular weight of 193.2 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 5-acetyl-2-pyridinecarboxylate consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be better understood through a molecular structure diagram, which unfortunately I cannot provide.


Physical And Chemical Properties Analysis

Ethyl 5-acetyl-2-pyridinecarboxylate is a solid substance with a melting point of 73-75°C .

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Cardiotonic Activity

    Ethyl 5-acetyl-2-pyridinecarboxylate has been explored in the synthesis of compounds with cardiotonic activity. Research indicates that some derivatives of this compound show potent positive inotropic effects, implying its potential in heart-related therapies (Mosti et al., 1993).

  • Chemotherapeutic Applications

    The compound has been synthesized and studied for its potential in chemotherapeutic applications. It shows interesting properties in this field, suggesting its use in developing new cancer treatments (Balogh et al., 1980).

Synthesis and Material Science

  • Synthesis of Functionalized Compounds

    Ethyl 5-acetyl-2-pyridinecarboxylate is used in synthesizing highly functionalized tetrahydropyridines and pyridines, which are significant in material science and pharmaceuticals (Zhu et al., 2003).

  • Formation of Coordination Networks

    This compound plays a role in creating interpenetrated diamondoid coordination networks in materials science, showing potential in nonlinear optical material synthesis (Evans & Lin, 2001).

Therapeutic Research

  • Antimicrobial and Antitubercular Activities

    Derivatives of Ethyl 5-acetyl-2-pyridinecarboxylate have been researched for antimicrobial and antitubercular activities. Some derivatives display significant activity against Mycobacterium tuberculosis (Raju et al., 2010).

  • Memory Enhancement Studies

    Certain derivatives of Ethyl 5-acetyl-2-pyridinecarboxylate have been studied for their potential to enhance memory in animal models, indicating its use in neurological research (Li Ming-zhu, 2010).

Safety And Hazards

Ethyl 5-acetyl-2-pyridinecarboxylate is classified as an irritant . It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-acetylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-14-10(13)9-5-4-8(6-11-9)7(2)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDWKERHLALZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678886
Record name Ethyl 5-acetylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetyl-2-pyridinecarboxylate

CAS RN

99060-45-4
Record name Ethyl 5-acetylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 5-acetyl-2-pyridinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-acetyl-2-pyridinecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-acetyl-2-pyridinecarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 5-acetyl-2-pyridinecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-acetyl-2-pyridinecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-acetyl-2-pyridinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.